Methyl 2-(2-morpholinothiazol-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-14-9(13)6-8-7-16-10(11-8)12-2-4-15-5-3-12/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGCYGVVMCWOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated that cyclocondensation under microwave conditions (150°C, 20 minutes) achieved 85% yield, compared to 60% under conventional reflux.
Advantages :
-
Enhanced reaction efficiency.
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Reduced side-product formation.
Solid-Phase Synthesis
Patents describe solid-phase methodologies for scalable production:
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Resin Functionalization : Wang resin is loaded with 2-(2-morpholinothiazol-4-yl)acetic acid.
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Esterification : Methanol and dicyclohexylcarbodiimide (DCC) are used to form the methyl ester.
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Cleavage : Trifluoroacetic acid (TFA) releases the compound from the resin.
Yield : 75–80% with >95% purity (HPLC).
Reaction Optimization and Troubleshooting
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 60 | 90 |
| DMF | 70 | 85 |
| Acetonitrile | 50 | 88 |
Glacial acetic acid improves cyclization efficiency but requires post-reaction neutralization.
Temperature and Time
-
Optimal Temperature : 80–90°C for cyclocondensation; exceeding 100°C degrades the thiazole ring.
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Extended Reaction Times : >6 hours increase side products (e.g., hydrolysis of the ester group).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-morpholinothiazol-4-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ester group, leading to the formation of thiazolidines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines or alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring, enhancing its chemical diversity .
Scientific Research Applications
Anticancer Applications
1. Mechanism of Action
Research indicates that methyl 2-(2-morpholinothiazol-4-yl)acetate exhibits significant anticancer properties. It has been shown to inhibit tumor growth in various cancer cell lines by targeting specific enzymes or receptors involved in cell signaling pathways. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
2. In Vitro Studies
Several studies have demonstrated the compound's ability to induce apoptosis in cancer cells. For example, it has shown promise against breast and ovarian cancer cell lines, exhibiting nanomolar activity that suggests a broad-spectrum antitumor potential .
3. Case Studies
In preclinical trials using murine models, administration of this compound resulted in significant reductions in tumor size compared to controls, further supporting its potential as an anticancer agent.
Antimicrobial Properties
This compound also exhibits antimicrobial properties. Compounds containing morpholinothiazole structures are often investigated for their ability to combat bacterial and fungal infections.
1. Antibacterial Activity
Studies have reported that derivatives of morpholinothiazole compounds can inhibit the growth of various bacteria. The specific mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Antifungal Activity
Research indicates that this compound may also demonstrate antifungal activity against certain strains, making it valuable in developing new antifungal therapies.
Therapeutic Potential
The diverse biological activities of this compound position it as a candidate for further therapeutic exploration.
1. Drug Development
The compound's unique structure allows for modifications that could enhance its pharmacological properties. Ongoing research aims to optimize its efficacy and reduce potential side effects through structural adjustments .
2. Future Research Directions
Further studies are necessary to fully elucidate the compound's mechanisms of action and explore its potential in combination therapies with other anticancer agents or antibiotics .
Summary of Findings
Mechanism of Action
The mechanism of action of Methyl 2-(2-morpholinothiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity. The morpholine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Ethyl 2-(2-Morpholinothiazol-4-yl)acetate
- Structure : Differs by an ethyl ester group (vs. methyl) at the acetate position.
- Molecular Properties :
- Safety : Labeled with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Applications: Likely serves as a precursor in drug synthesis, similar to its methyl counterpart.
Methyl 2-(2-Aminothiazol-4-yl)acetate (CAS 64987-16-2)
- Structure: Replaces the morpholine group with an amino substituent.
- Molecular Properties :
- Chemical Behavior: The amino group enhances hydrogen-bonding capacity, which could improve interactions with biological targets compared to the morpholino derivative. This analog is frequently used in antibiotic research, such as cephalosporin derivatives .
Lithium 2-(2-Morpholinothiazol-4-yl)acetate
Methyl Esters of Other Heterocycles
Key Comparative Insights
Structural and Electronic Effects
- Morpholine vs.
- Ester Group Variation : Ethyl esters generally exhibit higher lipophilicity than methyl esters, which may influence membrane permeability in drug design .
Biological Activity
Methyl 2-(2-morpholinothiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antitumor research. This article reviews the synthesis, biological testing, and findings related to this compound, drawing from various studies and data sources.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of morpholinothiazole derivatives with acetic acid derivatives. The specific synthetic pathway can vary, but it often includes the formation of thiazole rings, which are crucial for the biological activity observed in these compounds.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related morpholinothiazole derivatives. For instance, a study demonstrated that certain derivatives showed significant antifungal activity against Saccharomyces cerevisiae and other fungal strains. The minimum fungicidal concentration (MFC) values for effective compounds ranged from 7.8 to 250 µg/mL, indicating a potent effect against fungal growth .
Table 1: Antifungal Activity of Morpholinothiazole Derivatives
| Compound | Fungal Strain | MFC (µg/mL) |
|---|---|---|
| 3c | S. cerevisiae | 7.8 |
| 3e | Candida albicans | 125 |
| 4a | Aspergillus niger | 62.5 |
Antitumor Activity
The antitumor potential of this compound has been evaluated through in vitro studies against various cancer cell lines. Notably, one study reported that a derivative exhibited significant cytostatic activity against leukemia cell lines such as CCRF-CEM and RPMI-8226, with GI50 values around 2.50 µM .
Table 2: Antitumor Activity Against Cancer Cell Lines
| Cell Line | Compound | GI50 (µM) | LC50 (µM) |
|---|---|---|---|
| CCRF-CEM | 3c | 2.50 | >100 |
| RPMI-8226 | 3c | 2.52 | >100 |
| EKVX (Lung Cancer) | 3c | Not reported | Not reported |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interference with cellular processes such as protein synthesis or disruption of membrane integrity in fungi and cancer cells. The presence of the morpholine and thiazole rings is thought to enhance interaction with biological targets.
Case Studies
In clinical settings, case studies involving similar compounds have shown promising results in treating infections caused by resistant fungal strains and in combination therapies for cancer treatment. These studies underscore the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound.
Q & A
Q. What are the key structural features and functional groups of Methyl 2-(2-morpholinothiazol-4-yl)acetate?
The compound comprises a thiazole ring substituted with a morpholine group at the 2-position and an acetylated methyl ester at the 4-position. Key functional groups include:
- Thiazole core : Imparts aromaticity and potential π-π stacking interactions in biological systems.
- Morpholine moiety : Enhances solubility and modulates pharmacokinetic properties.
- Methyl ester : Provides reactivity for hydrolysis or transesterification.
Structural confirmation relies on ¹H/¹³C NMR (e.g., ester carbonyl at ~170 ppm, thiazole protons at 6.5–7.5 ppm) and FT-IR (C=O stretch at ~1720 cm⁻¹) .
Q. What synthetic methodologies are commonly employed for this compound?
A typical synthesis involves:
Thiazole formation : Condensation of thiourea derivatives with α-haloacetates.
Morpholine substitution : Nucleophilic aromatic substitution (SNAr) under reflux in ethanol or dichloromethane.
Esterification : Acetylation using methyl chloroacetate with catalytic DMAP.
Q. Key parameters :
| Step | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| SNAr | Ethanol | K₂CO₃ | 80°C | 60–70% |
| Esterification | DCM | DMAP | RT | 85–90% |
Reaction optimization focuses on solvent polarity and base strength to minimize side products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
Conflicting data (e.g., ambiguous NOE correlations or overlapping NMR signals) are addressed via:
- 2D NMR techniques : HSQC/HMBC to assign quaternary carbons and verify connectivity.
- X-ray crystallography : Definitive structural elucidation (e.g., SHELX refinement for bond lengths/angles) .
- Computational modeling : DFT calculations (B3LYP/6-311+G*) to predict spectroscopic profiles and compare with experimental data.
Example : A 2020 study resolved ester carbonyl ambiguities using X-ray diffraction (C=O bond length: 1.21 Å) and correlated it with IR data .
Q. What strategies optimize the compound’s bioactivity in antimicrobial research?
Structure-activity relationship (SAR) studies focus on:
- Morpholine modification : Replacing morpholine with piperazine or pyrrolidine to alter lipophilicity.
- Ester hydrolysis : Converting the methyl ester to a carboxylic acid for enhanced target binding (e.g., bacterial enzyme inhibition).
Q. Experimental design :
In vitro assays : MIC determination against Gram-positive/negative strains.
Molecular docking : Targeting E. coli dihydrofolate reductase (PDB: 1RX2) to predict binding modes.
Data contradiction : Discrepancies between in silico predictions and assay results are analyzed via mutagenesis studies to validate binding residues .
Q. How is computational modeling applied to predict metabolic stability?
Methodology :
ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP3A4-mediated oxidation).
MD simulations : Assess stability in biological membranes (e.g., 100-ns trajectories using GROMACS).
Case study : A 2023 model predicted rapid ester hydrolysis in plasma, prompting prodrug strategies (e.g., tert-butyl ester analogs) to prolong half-life .
Methodological Challenges
Q. How to address low yields in the morpholine substitution step?
Root-cause analysis :
- Competing reactions : SNAr vs. elimination pathways.
- Solution : Use polar aprotic solvents (DMF) to stabilize intermediates and reduce byproducts.
Q. Optimization table :
| Parameter | Initial Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | DMF | 60% → 85% |
| Base | K₂CO₃ | Cs₂CO₃ | 70% → 88% |
Validation : LC-MS monitoring confirms intermediate stability .
Q. What analytical techniques validate purity for biological testing?
- HPLC-DAD : Purity >98% (C18 column, acetonitrile/water gradient).
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calc. 257.0923, found 257.0925).
- Elemental analysis : C, H, N, S within 0.4% of theoretical values .
Data Interpretation
Q. How to reconcile conflicting cytotoxicity data across cell lines?
Hypothesis testing :
- Cell-specific uptake : Quantify intracellular concentrations via LC-MS/MS.
- Resistance mechanisms : Assess ATP-binding cassette (ABC) transporter expression (e.g., MDR1).
Example : A 2024 study linked low efficacy in HepG2 cells to overexpression of P-glycoprotein, resolved with co-administration of verapamil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
